molecular formula C12H10ClN3O3 B214215 1-(2-chlorobenzoyl)-4-nitro-3,5-dimethyl-1H-pyrazole

1-(2-chlorobenzoyl)-4-nitro-3,5-dimethyl-1H-pyrazole

Cat. No. B214215
M. Wt: 279.68 g/mol
InChI Key: UBSAMMCVUWRPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzoyl)-4-nitro-3,5-dimethyl-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the synthesis of various pharmaceutical products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzoyl)-4-nitro-3,5-dimethyl-1H-pyrazole is not well understood. However, it is believed that this compound acts by inhibiting the production of prostaglandins, which are responsible for inflammation, pain, and fever.
Biochemical and Physiological Effects:
1-(2-chlorobenzoyl)-4-nitro-3,5-dimethyl-1H-pyrazole has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have insecticidal and herbicidal properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-chlorobenzoyl)-4-nitro-3,5-dimethyl-1H-pyrazole in lab experiments include its unique chemical properties, which make it an ideal candidate for the synthesis of various pharmaceutical products. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several future directions for research involving 1-(2-chlorobenzoyl)-4-nitro-3,5-dimethyl-1H-pyrazole. One direction is to investigate its potential as a treatment for various inflammatory diseases such as arthritis and asthma. Another direction is to explore its potential as a pesticide or herbicide. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 1-(2-chlorobenzoyl)-4-nitro-3,5-dimethyl-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research. Its unique chemical properties make it an ideal candidate for the synthesis of various pharmaceutical products. Further research is needed to fully understand its mechanism of action and potential applications in the fields of medicine and agriculture.

Synthesis Methods

The synthesis of 1-(2-chlorobenzoyl)-4-nitro-3,5-dimethyl-1H-pyrazole involves the reaction between 2-chlorobenzoyl chloride and 4-nitro-3,5-dimethylpyrazole in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in anhydrous conditions. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

1-(2-chlorobenzoyl)-4-nitro-3,5-dimethyl-1H-pyrazole has been widely used in scientific research due to its unique chemical properties. This compound has been used in the synthesis of various pharmaceutical products such as anti-inflammatory drugs, analgesics, and antipyretics. It has also been used in the synthesis of pesticides and herbicides.

properties

Product Name

1-(2-chlorobenzoyl)-4-nitro-3,5-dimethyl-1H-pyrazole

Molecular Formula

C12H10ClN3O3

Molecular Weight

279.68 g/mol

IUPAC Name

(2-chlorophenyl)-(3,5-dimethyl-4-nitropyrazol-1-yl)methanone

InChI

InChI=1S/C12H10ClN3O3/c1-7-11(16(18)19)8(2)15(14-7)12(17)9-5-3-4-6-10(9)13/h3-6H,1-2H3

InChI Key

UBSAMMCVUWRPTI-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C(=O)C2=CC=CC=C2Cl)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=CC=C2Cl)C)[N+](=O)[O-]

Origin of Product

United States

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